cis-Hex-4-enylmagnesium chloride
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Overview
Description
cis-Hex-4-enylmagnesium chloride is an organometallic compound widely used in various fields, including medical, environmental, and industrial research. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. The compound has the molecular formula C6H11ClMg and a molecular weight of 142.9109 .
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-Hex-4-enylmagnesium chloride can be synthesized through the reaction of cis-4-hexenyl chloride with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Large commercial quantities and custom package sizes are available upon request .
Chemical Reactions Analysis
Types of Reactions
cis-Hex-4-enylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used with this compound include carbonyl compounds, halides, and boron reagents. The reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from reactions involving this compound include alcohols, substituted alkanes, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
cis-Hex-4-enylmagnesium chloride is used in various scientific research applications, including:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of conducting polymers and other advanced materials
Mechanism of Action
The mechanism of action of cis-Hex-4-enylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various organic reactions. The magnesium atom coordinates with the ether solvent, stabilizing the Grignard reagent and facilitating its reactivity with electrophilic substrates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cis-Hex-4-enylmagnesium chloride include other Grignard reagents such as:
- Phenylmagnesium bromide
- Methylmagnesium chloride
- Ethylmagnesium bromide
Uniqueness
What sets this compound apart from other Grignard reagents is its specific structure, which includes a cis-alkene group. This unique structure allows it to participate in specific reactions that other Grignard reagents may not be suitable for, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
magnesium;(Z)-hex-2-ene;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.ClH.Mg/c1-3-5-6-4-2;;/h4,6H,1,3,5H2,2H3;1H;/q-1;;+2/p-1/b6-4-;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIBNCCEZJZSQZ-XFUGJFOESA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC[CH2-].[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\CC[CH2-].[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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